molecular formula C6H13BO2 B13453557 (E)-(3-Methylpent-1-en-1-yl)boronic acid

(E)-(3-Methylpent-1-en-1-yl)boronic acid

Cat. No.: B13453557
M. Wt: 127.98 g/mol
InChI Key: OXIVOFLFBAWFGV-SNAWJCMRSA-N
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Description

[(1E)-3-methylpent-1-en-1-yl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a 3-methylpent-1-en-1-yl chain. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Chemical Reactions Analysis

Types of Reactions

[(1E)-3-methylpent-1-en-1-yl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Uniqueness

[(1E)-3-methylpent-1-en-1-yl]boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers unique advantages in terms of stability and functional group compatibility .

Properties

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

[(E)-3-methylpent-1-enyl]boronic acid

InChI

InChI=1S/C6H13BO2/c1-3-6(2)4-5-7(8)9/h4-6,8-9H,3H2,1-2H3/b5-4+

InChI Key

OXIVOFLFBAWFGV-SNAWJCMRSA-N

Isomeric SMILES

B(/C=C/C(C)CC)(O)O

Canonical SMILES

B(C=CC(C)CC)(O)O

Origin of Product

United States

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